molecular formula C22H15NO3S B2692873 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide CAS No. 896351-03-4

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide

Cat. No.: B2692873
CAS No.: 896351-03-4
M. Wt: 373.43
InChI Key: PDDFXOQUSYYXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is a complex organic compound characterized by its unique structure, which includes an anthracene core with two ketone groups at the 9 and 10 positions, and a benzamide moiety substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.

    Introduction of Ketone Groups: The 9 and 10 positions of the anthracene core are oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone groups.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a condensation reaction between the anthracene derivative and an appropriate benzoyl chloride derivative in the presence of a base such as pyridine.

    Substitution with Methylthio Group: The final step involves the substitution of a hydrogen atom on the benzamide ring with a methylthio group, which can be achieved using methylthiolating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized at the methylthio group to form sulfoxides or sulfones.

    Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine in the presence of a Lewis acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Therapeutic Effects: In the context of drug development, the compound may exert its effects by binding to molecular targets, such as proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds with similar anthracene cores but different substituents, such as 9,10-dihydroxyanthracene or 9,10-dimethoxyanthracene.

    Benzamide Derivatives: Compounds with similar benzamide moieties but different substituents, such as N-(2-methylthio)benzamide or N-(2-chlorobenzamide).

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is unique due to the combination of its anthracene core with ketone groups and the benzamide moiety with a methylthio substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3S/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDFXOQUSYYXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.